molecular formula C8H3ClF3NO3S2 B1454716 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride CAS No. 1268334-85-5

4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride

Cat. No. B1454716
CAS RN: 1268334-85-5
M. Wt: 317.7 g/mol
InChI Key: KMHGDBUEVDUQHQ-UHFFFAOYSA-N
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Description

“4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride” is a unique chemical compound with the empirical formula C8H3ClF3NO3S2 . It has a molecular weight of 317.69 . The compound is solid in form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3ClF3NO3S2/c9-18(14,15)7-1-4(3-17-7)5-2-6(16-13-5)8(10,11)12/h1-3H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 317.69 . The InChI code provides further details about its molecular structure .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The compound serves as a precursor for the synthesis of diverse heterocyclic compounds. For instance, its reactions with ammonia, hydrazine hydrate, sodium azide, and various amines lead to the formation of sulfonamides, sulfonohydrazides, and sulfonyl azides, among others, demonstrating its versatility in chemical transformations and the synthesis of potentially bioactive molecules (Obafemi, 1982).

Synthesis of Functionalized Derivatives

  • Highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives, featuring a triflyl group at the 4-position, were synthesized through diastereoselective trifluoromethylation and halogenation. These derivatives are anticipated to be a new class of antiparasiticides, showcasing the compound's potential in contributing to the development of novel therapeutic agents (Kawai et al., 2014).

Development of Bioactive Compounds

  • The exploration of 5-isoxazolylsulfonyl chlorides for the synthesis of promising bioactive compounds is another notable application. Methods for synthesizing these chlorides have been developed, paving the way for constructing prospective bioactive molecules (Lebed' et al., 2017).

Inhibitory Properties and Biological Activities

  • Isoxazole-containing sulfonamides have been synthesized, displaying potent inhibitory properties against carbonic anhydrase II and VII, important targets for antiglaucoma and anti-neuropathic pain therapies. This demonstrates the role of 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride derivatives in medicinal chemistry and drug design (Altug et al., 2017).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO3S2/c9-18(14,15)7-1-4(3-17-7)5-2-6(16-13-5)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHGDBUEVDUQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C2=CSC(=C2)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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